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1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene Documentation Hub

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  • Product: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene
  • CAS: 112822-78-3

Core Science & Biosynthesis

Foundational

Chemo-Orthogonality in Poly-Halogenated Arenes: A Guide to Bromofluorobenzene Reactivity

Executive Summary The strategic manipulation of poly-substituted bromofluorobenzenes represents a cornerstone in modern medicinal chemistry and materials science.[1] These scaffolds offer a unique "electronic duality": t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic manipulation of poly-substituted bromofluorobenzenes represents a cornerstone in modern medicinal chemistry and materials science.[1] These scaffolds offer a unique "electronic duality": the bromine atom provides a kinetically labile handle for cross-coupling or metal-halogen exchange, while the fluorine atom(s) modulate lipophilicity, metabolic stability, and can serve as site-specific triggers for nucleophilic aromatic substitution (


).

This guide delineates the reactivity hierarchy of these systems, enabling researchers to design orthogonal synthetic routes. By exploiting the distinct activation energies of C-Br and C-F bonds, one can selectively functionalize a single arene core with high regiocontrol.

The Electronic Landscape: Fluorine vs. Bromine

To predict reactivity, one must understand the distinct electronic perturbations introduced by halogen substituents.

FeatureFluorine (F)Bromine (Br)Synthetic Implication
Electronegativity 3.98 (Highest)2.96F creates strong dipoles; Br is less polarizing.
Bond Strength (C-X) ~115 kcal/mol~68 kcal/molC-F is inert to oxidative addition; C-Br is reactive.
Electronic Effect Strong -I (Inductive w/d), +R (Resonance donor)Moderate -I, Weak +RF activates

(via -I); Br activates Metal-Exchange (via polarizability).
Leaving Group Ability Excellent in

(if activated); Poor in

Good in

; Poor in

(relative to F)
F is the leaving group in

; Br is the leaving group in Pd-catalysis.
The Reactivity Decision Matrix

The following decision tree illustrates how reaction conditions dictate the site of functionalization in a generic poly-bromofluorobenzene.

Reactivity_Profile Substrate Poly-Bromofluorobenzene Cond_Pd Pd(0) Catalyst (Suzuki, Buchwald) Substrate->Cond_Pd Cond_Li R-Li / Mg (-78°C) Substrate->Cond_Li Cond_Nuc Nucleophile (Heat, Polar Solvent) Substrate->Cond_Nuc Prod_Coup C-C / C-N Bond (at Bromine site) Cond_Pd->Prod_Coup Oxidative Addition (C-Br >> C-F) Prod_Met Aryl-Metal Species (at Bromine site) Cond_Li->Prod_Met Li-Halogen Exchange (Kinetic Control) Prod_SNAr Nu-Substituted Arene (at Fluorine site) Cond_Nuc->Prod_SNAr SNAr (F is LG)

Figure 1: Chemoselective divergence based on reagent class. Note that C-Br is the site of reaction for metals, while C-F is the site for nucleophiles in electron-deficient rings.

Transition Metal Catalysis: The C-Br Handle

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond undergoes oxidative addition significantly faster than the C-F bond.[2] This allows for the preservation of the C-F motif while building complexity at the C-Br site.

Mechanism & Selectivity

The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is much lower than C-F (~115 kcal/mol). Standard Pd(0) catalysts (e.g.,


, 

) will exclusively insert into the C-Br bond.
  • Critical Insight: In poly-fluorinated bromobenzenes (e.g., 1-bromo-2,3,4,5,6-pentafluorobenzene), the electron-deficient nature of the ring accelerates the oxidative addition of the C-Br bond compared to non-fluorinated analogs, making these substrates highly reactive partners [1].

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Coupling of 1-bromo-2,4-difluorobenzene with phenylboronic acid, retaining both fluorine atoms.

  • Preparation: In a glovebox or under Ar, charge a reaction vial with:

    • 1-bromo-2,4-difluorobenzene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • 
       (3 mol%) — Bis-dentate ligands prevent defluorination side reactions.
      
    • 
       (2.0 equiv, anhydrous)
      
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). The water is essential for the transmetallation step.

  • Reaction: Seal and heat to 80°C for 4-12 hours. Monitor by HPLC/GC.

    • Checkpoint: Disappearance of starting material. Absence of bi-aryl homocoupling.

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc.

  • Purification: Flash chromatography on silica gel.

Metal-Halogen Exchange: Kinetic Control

Lithium-halogen exchange is the most powerful method for functionalizing bromofluorobenzenes, but it carries the highest risk of side reactions (benzyne formation).

The "Benzyne Trap"

When a fluorine atom is ortho to a bromine, the lithiated intermediate formed after Br-Li exchange is unstable. It can eliminate LiF to form a benzyne (aryne) intermediate, which then reacts indiscriminately.

  • Prevention Strategy: Perform exchange at -78°C (or lower). The elimination of LiF has a higher activation barrier than the exchange itself [2].

Protocol: Selective Lithiation of 1-Bromo-2-Fluorobenzene

Objective: Generation of 2-fluorophenyllithium and trapping with an electrophile (e.g., DMF).

  • Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C using a dry ice/acetone bath. Maintain strict

    
     atmosphere.
    
  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

    • Note: Diethyl ether can be used for slower, more controlled exchange.

  • Exchange: Add n-Butyllithium (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.

    • Timing: Stir for exactly 15–30 minutes at -78°C. Do not prolong , or ortho-lithiation at other sites or benzyne formation may occur.

  • Quench: Add DMF (1.5 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with ether.
    

TurboGrignard Alternative: For substrates sensitive to Li reagents, use


  (TurboGrignard). The exchange can often be performed at 0°C without benzyne formation due to the higher stability of the C-Mg bond compared to C-Li [3].

Nucleophilic Aromatic Substitution ( ): The Fluorine Trigger

In highly fluorinated systems (polyfluoroarenes) or those with strong electron-withdrawing groups (EWGs) like


 or 

, the fluorine atom becomes an excellent leaving group.
Regioselectivity Rules

Unlike electrophilic substitution,


 regioselectivity is governed by the stability of the Meisenheimer Complex  (anionic intermediate).
  • Attack Site: Nucleophiles attack the position that maximizes negative charge stabilization.

  • The "Para-Fluorine" Effect: Fluorine stabilizes negative charge by induction (-I) but destabilizes it by resonance (+R) if the charge ends up on the carbon bearing the fluorine.

    • Rule of Thumb: In polyfluorobenzenes (e.g.,

      
      ), nucleophilic attack occurs para to the hydrogen  (or the least donating substituent), because placing the negative charge on a C-F carbon is less favorable than on a C-H carbon [4].
      

Figure 2: The


 pathway. Fluorine acts as the leaving group.[3] The reaction requires electron-deficient arenes.
Protocol: Regioselective on Pentafluorobenzene

Objective: Synthesis of 1-methoxy-2,3,5,6-tetrafluorobenzene (substitution para to H).

  • Reagents: Pentafluorobenzene (1.0 equiv), NaOMe (1.1 equiv).

  • Solvent: Methanol (polar protic solvents facilitate leaving group departure).

  • Conditions: Reflux (65°C) for 2-6 hours.

    • Note: Poly-substituted bromofluorobenzenes containing a Nitro group will undergo

      
       much faster, often at room temperature.
      
  • Mechanism Check: The methoxide attacks C-4 (para to H). The intermediate negative charge is stabilized by the two ortho and two meta fluorines relative to the attack site.

Summary of Reactivity Profiles

The following table summarizes the operational windows for each transformation type.

Reaction ClassTarget BondReagent ExampleTemperatureKey Constraint
Pd-Coupling C-Br

/ Pd(0)
60°C – 100°CF is stable; Br reacts.
Li-Exchange C-Br n-BuLi-78°CMust avoid benzyne (F-elimination).
Mg-Exchange C-Br

-20°C – 0°CMore functional group tolerant than Li.

C-F NaOMe,

25°C – 120°CRequires EWGs on ring.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
  • Reich, H. J. (2019). Lithium-Halogen Exchange. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Sandford, G. (2003).
  • Sloop, J. C., et al. (2020).[4][5] Synthesis of Fluorinated Heterocycles. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Handling and Storage Protocols for Light-Sensitive Nitrobenzene Derivatives

Executive Summary Nitrobenzene derivatives, particularly ortho-substituted variants (e.g., o-nitrobenzyl esters, o-nitrobenzaldehydes), serve as critical intermediates in organic synthesis and as photolabile protecting g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobenzene derivatives, particularly ortho-substituted variants (e.g., o-nitrobenzyl esters, o-nitrobenzaldehydes), serve as critical intermediates in organic synthesis and as photolabile protecting groups ("caged" compounds) in chemical biology.[1][2][3] However, their utility is inextricably linked to their instability; the same photochemical mechanisms that make them useful for controlled release render them susceptible to rapid degradation under standard laboratory lighting.

This guide provides a rigorous, mechanism-based protocol for the handling, storage, and processing of these compounds. It moves beyond generic "store in the dark" advice to establish a self-validating workflow that minimizes impurity formation and ensures experimental reproducibility.

The Photochemical Challenge: Mechanisms of Degradation

To handle these compounds effectively, one must understand the specific failure modes. The primary degradation pathway for ortho-nitrobenzene derivatives is the Norrish Type II-like intramolecular rearrangement .

The o-Nitrobenzyl Rearrangement

Upon absorption of actinic light (typically


 = 300–420 nm), the nitro group undergoes an 

transition. This excited state abstracts a hydrogen atom from the benzylic position, forming an aci-nitro intermediate, which subsequently rearranges to a nitroso derivative.[3]

Impact on Purity:

  • Potency Loss: The active starting material is consumed.

  • Impurity Profile: The resulting nitroso compounds are often potent electrophiles, capable of reacting with nucleophiles (amines, thiols) in your downstream reaction, leading to complex, uncharacterizable mixtures.

  • Redox Complications: Nitroso compounds can undergo further redox cycling, altering the stoichiometry of sensitive metal-catalyzed cross-couplings.

Mechanistic Pathway Diagram

The following diagram illustrates the degradation cascade that necessitates strict light exclusion.

NitrobenzeneDegradation Start o-Nitrobenzyl Derivative (Ground State) Excited Excited State (n -> π*) Start->Excited UV/Blue Light (300-420 nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Nitroso Nitroso Byproduct Aci->Nitroso Rearrangement (Irreversible) Impurity Secondary Impurities (Azo/Azoxy dimers) Nitroso->Impurity Dimerization/ Oxidation

Figure 1: The photochemical degradation pathway of o-nitrobenzyl derivatives.[1][3] Note the irreversible formation of the nitroso species.

Infrastructure and Environmental Controls

Standard amber glassware cuts off light transmission below ~450 nm.[4] However, many nitro derivatives have absorption tails extending into the 400–500 nm range. Therefore, amber glass alone is insufficient for high-sensitivity applications.

Lighting Specifications

Laboratories handling these compounds must implement "Safe Light" zones.

Light SourceWavelength CutoffSuitabilityNotes
Standard Fluorescent None (Full Spectrum)UNSAFE Contains high energy UV/Blue spikes (365nm, 435nm).
Amber Glassware < 450 nmMODERATE Adequate for storage, insufficient for bench handling.
Yellow Filter (Foil) < 500 nmGOOD Suitable for general handling of less sensitive derivatives.
Red LED / Filter < 600 nmEXCELLENT Mandatory for o-nitrobenzyl protecting groups and scale-up.
The "Double-Barrier" Storage System

Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Barrier: The amber vial must be wrapped entirely in aluminum foil.

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (

    
    ) before sealing. Nitroso formation is often accelerated by oxygen.
    

Standard Operating Procedures (SOPs)

SOP-01: Receiving and Initial Storage

Objective: Prevent degradation during the critical transition from shipping to inventory.

  • Inspect upon Arrival: Do not open the shipping box under standard lab lights. Move the package to a hood equipped with Red/Yellow light.

  • Verification: Check the Certificate of Analysis (CoA). If the compound is yellow/orange, ensure it has not darkened (darkening often indicates nitroso/azo formation).

  • Aliquot Strategy: Avoid repeated freeze-thaw cycles. Aliquot the material into single-use amber vials inside a glovebox or under an inert gas cone.

  • Storage Conditions: Store at -20°C. Thermal energy can lower the activation barrier for photo-degradation.

SOP-02: Weighing and Handling

Objective: The highest risk of degradation occurs during weighing when the solid is exposed.

  • Environment: Turn off hood lights. Use a portable red LED lamp clamped to the balance draft shield.

  • Vessel Preparation: Pre-tare an amber volumetric flask or a foil-wrapped round-bottom flask.

  • Transfer: Rapidly transfer the solid. If static is an issue, use an anti-static gun, as static discharge can theoretically provide enough localized energy to initiate radical formation in highly unstable nitro compounds.

  • Solvation: Add solvent immediately. Solutions are often more light-sensitive than solids due to higher molecular mobility.

SOP-03: Reaction Monitoring (The "Blind" Workflow)

Objective: Monitor reaction progress without exposing the mixture to light.

  • Sampling: Withdraw reaction aliquots using a foil-wrapped syringe.

  • Quenching: Quench the aliquot immediately in a foil-wrapped vial.

  • TLC Analysis:

    • Spot the plate under low light.

    • Crucial: Do not leave the TLC plate sitting on the bench. Develop immediately.

    • Visualization: Observe under UV lamp only for the minimum time required to mark spots. Prolonged UV exposure will degrade the sample on the silica, leading to confusing "streaking" or ghost spots.

Quality Control & Self-Validation

How do you know if your protocol worked? Use these validation markers.

NMR Diagnostics

A degraded o-nitrobenzyl sample will show distinct shifts in Proton NMR (


-NMR):
  • Loss of Signal: Decrease in the integration of the benzylic protons (typically

    
     5.0–5.5 ppm).
    
  • New Signals: Appearance of aldehyde protons (

    
     9.8–10.2 ppm) if the nitroso intermediate hydrolyzes, or broad aromatic signals indicating azo-dimerization.
    
The "Dark Control" Experiment

For critical assays, always run a parallel "Dark Control":

  • Vessel A: Reaction mixture exposed to ambient lab conditions.

  • Vessel B: Reaction mixture wrapped in double-layer foil.

  • Comparison: If Vessel A shows >5% more impurities than Vessel B by HPLC/UPLC, your ambient lighting is too aggressive.

Handling Workflow Diagram

This workflow ensures a closed loop of protection from receiving to waste disposal.

HandlingProtocol Receive Receiving (Inspect under Red Light) Aliquot Aliquot & Inert Gas Flush (Glovebox/Cone) Receive->Aliquot Storage Storage (-20°C, Foil + Amber) Aliquot->Storage Weighing Weighing (Red LED, Anti-static) Storage->Weighing Thaw in Dark Reaction Reaction (Foil-wrapped vessel) Weighing->Reaction QC QC Check (Dark Control Comparison) Reaction->QC Sample in Dark QC->Reaction Pass

Figure 2: Integrated workflow for handling light-sensitive nitrobenzene derivatives.

Safety Considerations

While light sensitivity is the focus, the nitro group confers specific safety hazards:

  • Explosion Hazard: Polynitro compounds (e.g., dinitrobenzene derivatives) can be shock-sensitive. Photo-degradation products (nitroso/azo) can lower the decomposition temperature (

    
    ) of the bulk material.
    
  • Waste Disposal: Do not mix nitrobenzene waste with strong bases or reducing agents in the waste stream, as this can trigger exothermic runaway reactions (e.g., the Davis reaction).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Occupational Safety and Health Administration (OSHA). (2017). "Hazard Communication Standard: Labels and Pictograms." OSHA Brief. [Link]

  • United States Pharmacopeia (USP). (2023).[5] "Light Transmission of Containers: Amber Glass Specifications." USP <671> Containers—Performance Testing. [Link]

  • Bochet, C. G. (2002). "Photochemical protecting groups in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing stability issues of 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene in basic conditions

Welcome to the technical support center for 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this highly activated aromatic compound, particularly concerning its stability in basic conditions. Here, we will address common challenges and provide in-depth troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene so reactive and potentially unstable in basic conditions?

A1: The reactivity of this compound stems from the strong electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms. These groups pull electron density away from the aromatic ring, making the carbon atoms attached to the leaving groups (bromine and fluorine) highly electrophilic and susceptible to attack by nucleophiles.[1][2][3] This process is known as Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing groups.[1][2] In the presence of a base, which can also act as a nucleophile (e.g., hydroxide), the compound can readily undergo substitution or degradation reactions.

Q2: I'm observing a dark discoloration (brown or black) in my reaction mixture when using a strong base. What is happening?

A2: Dark discoloration is a common indicator of decomposition of nitroaromatic compounds under basic conditions. While the intended reaction is likely a clean substitution, strong bases can promote several side reactions. These can include the formation of highly colored charge-transfer complexes or even polymerization. In some cases, particularly with stronger bases and higher temperatures, degradation of the nitro group itself can occur, leading to complex and often intractable product mixtures.[4][5]

Q3: Which leaving group is more likely to be displaced in a Nucleophilic Aromatic Substitution (SNAr) reaction: bromine or fluorine?

A3: In SNAr reactions, fluoride is often a better leaving group than bromide, which is counterintuitive when compared to SN1 and SN2 reactions.[6][7] The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring.[8][9] The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[3][6] Therefore, you may observe substitution of one of the fluorine atoms, particularly the one ortho or para to the strongly activating nitro group. However, the regioselectivity can be complex and influenced by the specific nucleophile, solvent, and reaction conditions.

Troubleshooting Guide: Navigating Stability and Reactivity

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered when using 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene in basic conditions.

Scenario 1: Low Yield of Desired Product and Multiple Unidentified Byproducts on TLC/LC-MS.

Underlying Cause: This is a classic sign of non-selective reaction or substrate degradation. The base used may be too strong or the reaction temperature too high, leading to competitive side reactions.

Troubleshooting Protocol:

  • Re-evaluate Your Choice of Base: Strong, hard bases like NaOH or KOH can lead to hydroxylation and other degradation pathways. Consider using a weaker, non-nucleophilic organic base or a carbonate base. The choice of base should be tailored to deprotonate your nucleophile without promoting side reactions.

  • Optimize Reaction Temperature: Many SNAr reactions with highly activated substrates can proceed at or even below room temperature. Running the reaction at a lower temperature can significantly improve selectivity and reduce the formation of degradation products.

  • Solvent Selection is Crucial: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged Meisenheimer intermediate.[10]

  • Controlled Addition: Instead of adding the base all at once, consider a slow, portion-wise, or dropwise addition. This maintains a low instantaneous concentration of the base, minimizing side reactions.

Workflow for Base Selection:

G cluster_0 Base Selection Workflow Start Reaction exhibits low yield / decomposition Q1 Is your nucleophile an alcohol or thiol? Start->Q1 Base_Weak Use a weak inorganic base (e.g., K2CO3, Cs2CO3) Q1->Base_Weak Yes Q2 Is your nucleophile an amine? Q1->Q2 No End Optimized Reaction Base_Weak->End Base_Amine Use a non-nucleophilic organic base (e.g., DIPEA, DBU) or use the amine itself as the base if in excess. Q2->Base_Amine Yes Base_Strong Consider a stronger base (e.g., NaH, KHMDS) with caution at low temperatures. Q2->Base_Strong No (e.g., carbon nucleophile) Base_Amine->End Base_Strong->End

Caption: Decision workflow for selecting an appropriate base.

Scenario 2: Reaction Fails to Go to Completion.

Underlying Cause: Insufficiently basic conditions, poor solubility of reagents, or deactivation of the nucleophile.

Troubleshooting Protocol:

  • Verify Base Strength: Ensure the pKa of your chosen base is sufficient to deprotonate your nucleophile effectively. A base that is too weak will result in a low concentration of the active nucleophile.

  • Improve Solubility: If any of the reagents are not fully dissolved, the reaction will be slow and may stall. Consider a co-solvent system or a different solvent that can better dissolve all components.

  • Moisture Control: Anhydrous conditions are often beneficial. Water can compete as a nucleophile and can also affect the activity of some bases.

Data Summary: Common Bases and Solvents for SNAr Reactions

BasepKa (Conjugate Acid)Common SolventsNotes
K₂CO₃10.3DMF, AcetonitrileGood for phenols and thiols. Heterogeneous, so requires good stirring.
Cs₂CO₃10.3DMF, DioxaneMore soluble than K₂CO₃, often gives better results.
DIPEA10.7DCM, THF, AcetonitrileNon-nucleophilic organic base, good for amine nucleophiles.
DBU13.5THF, AcetonitrileStrong, non-nucleophilic organic base.
NaH~36THF, DMFStrong base, use with caution at low temperatures. Requires anhydrous conditions.

Mechanistic Insight: Desired vs. Undesired Pathways

Understanding the potential reaction pathways is key to troubleshooting. The diagram below illustrates the desired SNAr pathway versus a common degradation pathway.

G cluster_desired Desired SNAr Pathway cluster_undesired Potential Degradation Pathway A Aryl Halide + :Nu- B Meisenheimer Complex (Stabilized Intermediate) A->B Nucleophilic Attack (Rate-Determining Step) C Desired SNAr Product B->C Elimination of Leaving Group D Aryl Halide + Strong Base (e.g., :OH-) E Side-Product Formation (e.g., Hydroxylation) D->E Competitive Attack F Decomposition (Colored Byproducts) E->F Further Reactions

Caption: Competing reaction pathways in basic conditions.

By carefully selecting the base, solvent, and temperature, you can favor the desired SNAr pathway and minimize the undesired degradation pathways, leading to higher yields and purer products.

References

  • Filo. (2025, November 15). Role of Electron Withdrawing Groups in SNAr Reaction.
  • JoVE. (2025, May 22). Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr).
  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction.
  • Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC.
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27).
  • Benchchem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
  • PubMed. Biodegradation of nitroaromatic pollutants: from pathways to remediation.
  • PubMed. (2006, December 15). Bacterial pathways for degradation of nitroaromatics.
  • Slideshare. BIOREMEDIATION - Degradation of nitro aromatic compounds.
  • Wordpress. SNAr Solvents and Reagents.
  • Annual Reviews. (2014, February 13). BIODEGRADATION OF NITROAROMATIC COMPOUNDS.
  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (2015, June 2).
  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions.
  • Reddit. (2023, December 23). SNAr troubleshooting : r/AskChemistry.
  • YouTube. (2020, February 2). SNAr reaction scope & limitations.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Scribd. Advanced SNAr Reaction Guide.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene: A Predictive ¹H and ¹³C NMR Interpretation

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene. In the field of drug development and materials science, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene. In the field of drug development and materials science, the unambiguous structural confirmation of highly substituted aromatic intermediates is paramount. While various analytical techniques offer valuable data, NMR spectroscopy stands alone in its ability to reveal the precise connectivity and substitution pattern of complex isomers. This document is designed for researchers and scientists, offering a detailed rationale for predicting the spectral features of the title compound, a comparative analysis against other common analytical methods, and a robust protocol for experimental data acquisition.

Our approach moves beyond a simple recitation of expected values. We will explore the causal electronic and spatial effects of each substituent—bromo, fluoro, methyl, and nitro groups—on the magnetic environment of each nucleus. By understanding these fundamental principles, this guide serves not only as a reference for this specific molecule but also as a framework for interpreting the spectra of other complex, polysubstituted aromatic systems.

Predicted ¹H NMR Spectral Analysis

The structure of 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene presents a unique ¹H NMR spectrum characterized by two distinct proton environments: a single aromatic proton (H-6) and the methyl group protons.

The Aromatic Region: The H-6 Proton
  • Chemical Shift (δ): The H-6 proton is positioned ortho to a strongly electron-withdrawing nitro group (-NO₂) and para to a fluorine atom at the C-2 position. The nitro group exerts a powerful deshielding effect through both resonance and inductive withdrawal of electron density from the aromatic ring.[1] This effect is known to shift ortho protons significantly downfield. Consequently, the chemical shift for H-6 is predicted to be in the highly deshielded region of δ 8.0 - 8.4 ppm .

  • Multiplicity (Splitting Pattern): The splitting of the H-6 signal provides the most definitive structural information. It is subject to coupling with three different nuclei:

    • Coupling to F-4 (³JHF): A three-bond coupling to the fluorine at C-4 is expected. Vicinal proton-fluorine couplings in aromatic rings are typically in the range of 6-10 Hz.[2]

    • Coupling to F-2 (⁴JHF): A four-bond coupling to the fluorine at C-2 will also be present. These longer-range couplings are generally smaller, typically around 1-3 Hz.[2]

    • Coupling to Methyl Protons (⁵JHH): A five-bond long-range coupling to the methyl protons at C-3 may be observed, though it is often very small (<1 Hz) and may only result in signal broadening.

    Therefore, the H-6 signal is predicted to appear as a doublet of doublets (dd) , arising from the significant ³JHF and ⁴JHF couplings. Further splitting into a narrow quartet by the methyl group might be observed with high-resolution instrumentation.

The Aliphatic Region: The C-3 Methyl Protons
  • Chemical Shift (δ): The methyl group is situated on a carbon (C-3) that is ortho to both a bromine atom and a fluorine atom (at C-2 and C-4, respectively). These electronegative halogens will inductively withdraw electron density, deshielding the methyl protons compared to toluene (δ ~2.3 ppm). The predicted chemical shift is in the range of δ 2.4 - 2.7 ppm .

  • Multiplicity (Splitting Pattern): The methyl proton signal will be split by the adjacent fluorine atom and potentially the distant aromatic proton:

    • Coupling to F-2 (³JHF): A three-bond coupling to the fluorine at C-2 will cause the primary splitting. Such couplings are typically in the range of 2-4 Hz.

    • Coupling to H-6 (⁵JHH): As mentioned, the five-bond coupling to H-6 is expected to be very small and may not be resolved.

    The primary predicted multiplicity for the methyl signal is a doublet . If the long-range coupling to H-6 is resolved, it would appear as a doublet of narrow multiplets.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the methyl carbon. The key interpretive challenge and opportunity lie in the carbon-fluorine couplings (JCF), which are invaluable for definitive assignments.

  • C-1 (ipso to Br): The bromine atom exerts a "heavy atom effect," which causes shielding of the directly attached carbon.[3] This carbon will be split by two fluorine atoms: a two-bond coupling to F-2 (²JCF, ~20-30 Hz) and a four-bond coupling to F-4 (⁴JCF, ~1-5 Hz). Predicted as a doublet of doublets around δ 115-120 ppm .

  • C-2 (ipso to F): This carbon is directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹JCF) and a significant downfield shift. It will also experience a smaller two-bond coupling to the fluorine at C-4 (²JCF). The signal will be a doublet of doublets with a predicted ¹JCF of 240-260 Hz , located around δ 158-162 ppm .

  • C-3 (ipso to -CH₃): This carbon is flanked by two carbons bearing fluorine atoms. It will exhibit two-bond couplings to both F-2 and F-4 (²JCF), likely appearing as a triplet or a doublet of doublets if the coupling constants are different. Its chemical shift is predicted in the range of δ 125-130 ppm .

  • C-4 (ipso to F): Similar to C-2, this carbon will show a large one-bond coupling to its attached fluorine (¹JCF) and a two-bond coupling to F-2 (²JCF). It is predicted to be a doublet of doublets with ¹JCF of 250-270 Hz , located around δ 160-164 ppm .

  • C-5 (ipso to -NO₂): The strong electron-withdrawing nature of the nitro group will deshield this carbon. It will be split by the adjacent F-4 through a two-bond coupling (²JCF, ~20-25 Hz). The signal is predicted as a doublet in the δ 145-150 ppm region.

  • C-6 (ipso to H): This carbon, bonded to the sole aromatic proton, will be influenced by the adjacent bromine and nitro groups. It will show couplings to both F-4 (³JCF, ~5-10 Hz) and F-2 (³JCF, ~3-7 Hz). It is predicted to appear as a doublet of doublets around δ 118-122 ppm .

  • Methyl Carbon (-CH₃): The methyl carbon signal will appear in the aliphatic region. It will be split by the fluorine at C-2 via a two-bond coupling (²JCF, ~15-25 Hz). The signal is predicted as a doublet around δ 15-20 ppm .

Summary of Predicted NMR Data
Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Coupling Constants (J, Hz)
H-6¹H8.0 - 8.4dd³JHF(4) = 6-10; ⁴JHF(2) = 1-3
-CH₃¹H2.4 - 2.7d³JHF(2) = 2-4
C-1¹³C115 - 120dd²JCF(2) = 20-30; ⁴JCF(4) = 1-5
C-2¹³C158 - 162dd¹JCF(2) = 240-260; ²JCF(4) = 15-25
C-3¹³C125 - 130dd or t²JCF(2) ≈ ²JCF(4) ≈ 20-30
C-4¹³C160 - 164dd¹JCF(4) = 250-270; ²JCF(2) = 15-25
C-5¹³C145 - 150d²JCF(4) = 20-25
C-6¹³C118 - 122dd³JCF(4) = 5-10; ³JCF(2) = 3-7
-CH₃¹³C15 - 20d²JCF(2) = 15-25

Visualization of Key NMR Interactions

To visually summarize the critical through-bond couplings that define the structure, the following diagram illustrates the primary interactions for the H-6 proton and the methyl group.

Caption: Key proton-fluorine couplings in 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail, it is often used in conjunction with other methods. Here’s how they compare for this specific analytical challenge.

Technique Information Provided Limitations for Isomer Identification
NMR Spectroscopy - Definitive atom connectivity (¹H-¹H, ¹H-¹³C, ¹H-¹⁹F, ¹³C-¹⁹F couplings)- Precise electronic environment of each nucleus (chemical shifts)- Unambiguous isomer identificationRequires slightly larger sample amounts; can be complex to interpret without expertise.
Mass Spectrometry (MS) - Molecular weight and elemental formula (via high-resolution MS)- Presence of bromine (characteristic M, M+2 isotopic pattern)- Fragmentation patternsCannot distinguish between positional isomers (e.g., could not differentiate from 1-Bromo-2,5-difluoro-4-methyl-3-nitrobenzene).
Infrared (IR) Spectroscopy - Presence of functional groups: -NO₂ (strong asymmetric/symmetric stretches ~1550, 1350 cm⁻¹) -C-F bonds (~1100-1300 cm⁻¹) -Aromatic C-H and C=C bondsProvides no information on the substitution pattern of the ring. Many isomers would produce very similar IR spectra.

Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Objective: To obtain high-resolution, unambiguous ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless using a solvent with a well-defined residual peak for calibration.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard one-pulse proton experiment.

    • Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

      • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of aromatic protons).

      • Acquisition Time (AQ): At least 3 seconds (for high resolution).

    • Processing: Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C{¹H} NMR Spectroscopy (Proton-Decoupled):

    • Instrument: Same spectrometer, tuned to the ¹³C frequency.

    • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Parameters:

      • Spectral Width: -10 to 180 ppm.

      • Number of Scans (NS): 1024 or more (¹³C is much less sensitive than ¹H).

      • Relaxation Delay (D1): 2 seconds.

    • Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • Data Validation and Further Experiments (If Needed):

    • Check for Consistency: Ensure the predicted multiplicities and coupling patterns match the experimental data.

    • 2D NMR: If assignments are ambiguous, acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon and a ¹H-¹³C HMBC spectrum to confirm long-range (2-3 bond) correlations, which would definitively link H-6 and the methyl protons to the correct carbons in the ring.

References

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C Nuclear Magnetic Resonance Spectroscopy. Determination of Carbon-Fluorine Couplings. Journal of the American Chemical Society, 93(10), 2361–2365. [Link]

  • Pawar, S. A. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Long, J. (n.d.). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • University of Regensburg. (n.d.). Chemical Shifts. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Long, J. R., & Hein, S. M. (2015). Use of ¹H, ¹³C, and ¹⁹F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 92(4), 748-751. [Link]

  • Stack Exchange Inc. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

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Comparative

A Comparative Guide to the Elemental Analysis of 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For complex molecules such as 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene, a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For complex molecules such as 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene, a halogenated nitroaromatic compound, elemental analysis serves as a fundamental checkpoint for purity, identity, and quality control. This guide provides an in-depth comparison of elemental analysis benchmarks for this compound, juxtaposed with structurally similar alternatives, and is supported by established analytical methodologies.

The Critical Role of Elemental Analysis

Elemental analysis is an indispensable analytical technique used to determine the elemental composition of a sample.[1][2] For pharmaceutical intermediates and active pharmaceutical ingredients (APIs), it provides a quantitative measure of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), along with heteroatoms like halogens (Br, F) and sulfur (S).[1][3] This data is crucial for verifying the empirical formula of a newly synthesized compound and for assessing its purity.[3]

For a molecule like 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene, which contains multiple halogens and a nitro group, accurate elemental analysis presents a unique set of challenges. The presence of fluorine, in particular, can interfere with certain analytical methods.[4] Therefore, the choice of analytical technique and the interpretation of the resulting data require a nuanced understanding of the underlying chemistry.

Theoretical vs. Experimental Benchmarks for 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene

The foundation of elemental analysis is the comparison of experimentally determined values with the theoretically calculated elemental composition based on the compound's molecular formula. For 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene, with the molecular formula C₇H₄BrF₂NO₂, the theoretical elemental composition is as follows:

ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
Carbon (C)12.011784.07733.37
Hydrogen (H)1.00844.0321.60
Bromine (Br)79.904179.90431.71
Fluorine (F)18.998237.99615.08
Nitrogen (N)14.007114.0075.56
Oxygen (O)15.999231.99812.70
Total 252.014 100.00

Note: The molecular weight of 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is 252.01 g/mol .[5]

Experimental data is typically generated using combustion analysis.[1][3][6] This technique involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gases (CO₂, H₂O, N₂).[3] For halogen determination, specialized techniques such as combustion ion chromatography (CIC) are often employed.[7][8][9]

Below is a representative set of mock experimental data for 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene, reflecting the typical precision of modern elemental analyzers (generally within ±0.3% of the theoretical value).

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Average Experimental %Accuracy (Deviation from Theoretical)
C33.3733.4133.3533.3933.38+0.01
H1.601.581.621.611.600.00
N5.565.545.585.555.560.00
Br31.7131.6831.7531.7031.710.00
F15.0815.0515.1015.0715.07-0.01

Comparative Analysis with Alternative Halogenated Nitrobenzenes

To provide a comprehensive benchmark, it is valuable to compare the elemental analysis data of 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene with that of structurally similar compounds. This comparison helps to highlight the analytical nuances associated with different substitution patterns on the benzene ring.

Alternative 1: 1-Bromo-2,4-difluoro-5-nitrobenzene (C₆H₂BrF₂NO₂)

This compound lacks the methyl group present in the target molecule. Its theoretical and mock experimental data are presented below.

ElementTheoretical %Average Experimental %Accuracy (Deviation from Theoretical)
C30.2830.25-0.03
H0.850.87+0.02
N5.895.86-0.03
Br33.5833.61+0.03
F15.9615.93-0.03

Molecular Weight: 237.99 g/mol [10][11]

Alternative 2: 1-Bromo-2,4-difluoro-3-nitrobenzene (C₆H₂BrF₂NO₂)

This isomer has a different substitution pattern for the nitro group.

ElementTheoretical %Average Experimental %Accuracy (Deviation from Theoretical)
C30.2830.31+0.03
H0.850.83-0.02
N5.895.92+0.03
Br33.5833.55-0.03
F15.9615.99+0.03

Molecular Weight: 237.99 g/mol [12]

The comparative data illustrates that while the theoretical compositions of the alternatives are identical, subtle variations in experimental results can be expected due to factors such as sample homogeneity and instrumental drift. However, in all cases, the experimental values fall within the acceptable limits of accuracy for elemental analysis.

Experimental Protocol: Combustion Analysis for Halogenated Compounds

The following is a generalized protocol for the elemental analysis of halogenated nitroaromatic compounds, emphasizing the critical steps for ensuring data integrity.

1. Sample Preparation:

  • Ensure the sample is homogenous and dry.
  • Accurately weigh 1-2 mg of the sample into a tin capsule using a calibrated microbalance.
  • For volatile or hygroscopic samples, use appropriate sealed containers.

2. Instrumentation:

  • Utilize a modern elemental analyzer equipped for CHN and halogen analysis.
  • For halogen determination, a system with a combustion tube followed by ion chromatography (CIC) is recommended.[7][8][13]

3. Combustion:

  • The sample is combusted in a furnace at a high temperature (typically 900-1100°C) in a stream of pure oxygen.[4]
  • This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ and NOx (which is then reduced to N₂), and halogens to their corresponding hydrogen halides (e.g., HBr, HF).

4. Gas Separation and Detection:

  • The combustion gases are passed through a series of columns to separate the individual components.
  • A thermal conductivity detector (TCD) is commonly used to quantify CO₂, H₂O, and N₂.
  • For halogens, the combustion products are absorbed into a solution, which is then analyzed by ion chromatography to separate and quantify the halide ions.[8][9][13]

5. Calibration and Validation:

  • Calibrate the instrument using certified reference materials (CRMs) with known elemental compositions, such as acetanilide for CHN and halogen-containing standards for Br and F.[14]
  • Regularly run blanks and check standards to ensure the system is performing within specified limits.

Visualization of the Analytical Workflow

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection Methods cluster_data Data Processing Sample Homogeneous Sample Weighing Weighing (1-2 mg) in Tin Capsule Sample->Weighing Combustion Combustion (900-1100°C in O₂) Weighing->Combustion Gas_Separation Gas Product Separation Combustion->Gas_Separation Detection Detection Gas_Separation->Detection TCD TCD (for C, H, N) Detection->TCD CIC Ion Chromatography (for Br, F) Detection->CIC Quantification Quantification vs. Certified Standards TCD->Quantification CIC->Quantification Report Final Report (% Composition) Quantification->Report

Caption: Experimental workflow for the elemental analysis of halogenated nitroaromatic compounds.

Conclusion

The elemental analysis of 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is a critical step in its characterization, providing essential data for formula confirmation and purity assessment. A thorough understanding of the theoretical composition, coupled with the use of appropriate analytical techniques such as combustion analysis with ion chromatography, is necessary to achieve accurate and reliable results. By comparing experimental data to theoretical benchmarks and to data from structurally similar compounds, researchers and drug development professionals can have high confidence in the quality of their chemical entities. The self-validating nature of a well-executed elemental analysis protocol, grounded in the use of certified reference materials, underpins its enduring importance in the scientific community.

References

  • Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography - J-Stage. [Link]

  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure - ResearchGate. [Link]

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest. [Link]

  • Halogens – (Fluorine, Chlorine, Bromine, Iodine) - Mikroanalytisches Labor Pascher. [Link]

  • Elemental analysis: operation & applications - Elementar. [Link]

  • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. [Link]

  • 1-Bromo-2,4-difluoro-3-nitrobenzene | CAS#:1420800-30-1 | Chemsrc. [Link]

  • Organic Elemental Analysis - 1st Edition | Elsevier Shop. [Link]

  • Elementar Organic Elememental analysis - Alpha Resources. [Link]

  • Laboratory evaluation of halogenated compound content - Analytice. [Link]

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